1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Description
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-9-6-4-8-3-2-7(6)10/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJBRXYLYSRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87673-88-9 | |
| Record name | 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can be synthesized through various methods. One common approach involves the cyclization of histamine dihydrochloride with paraformaldehyde . This reaction typically requires heating under reflux conditions to facilitate the formation of the imidazo[4,5-C]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-C]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one)
- Structural Difference: Incorporates a quinoline ring instead of a tetrahydroimidazopyridine core.
- Functional Impact: The quinoline moiety extends into the hydrophobic ZA channel of BRD4, forming water-mediated hydrogen bonds with Phe83. Replacement of this core with a γ-carboline motif (in compound 81) improved BRD4(2)-binding affinity by 3-fold compared to JQ1, highlighting the importance of scaffold geometry .
- Activity : IC₅₀ = 42 nM for BRD4 inhibition .
Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid)
- Structural Difference : A carboxylic acid group at the 6-position replaces the methyl group.
- Functional Impact : Increased polarity enhances solubility but reduces membrane permeability. Spinacine derivatives are often misidentified during synthesis due to structural similarities, emphasizing the need for rigorous NMR validation .
Substituent Variations
1-Ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Structural Difference : Ethyl group at the 1-position instead of methyl.
- Functional Impact: The ethyl group increases lipophilicity (logP +0.3 vs. Molecular weight: 151.21 g/mol (free base) .
2-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Hydrochloride
- Structural Difference : Isopropyl substituent at the 2-position.
- Functional Impact : Steric hindrance from the isopropyl group may reduce binding to narrow enzymatic pockets. Molecular weight: 219.73 g/mol .
PD123319 (1-(4-Dimethylamino-3-methylbenzyl)-5-diphenylacetyl-...)
Functional Group Additions
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid
- Structural Difference : Carboxylic acid at the 6-position.
- Functional Impact : Enhances hydrogen-bonding capacity, making it suitable for metalloenzyme inhibition. However, the acid group may limit cellular uptake .
5-(2-Chloropyrimidin-4-yl)-1-trityl-...
Key Research Findings
- Scaffold-Hopping Strategies : Replacing the imidazo[4,5-c]pyridine core with γ-carboline (compound 81) improved BRD4(2) binding by 3-fold, while chlorine substitution (compound 82) reduced potency, underscoring the scaffold's sensitivity to aromaticity .
- Synthetic Challenges : Misidentification of spinacine derivatives during synthesis (e.g., confusion between 6,7-dihydro and 4,5,6,7-tetrahydro isomers) necessitates stringent analytical validation .
- PD-L1 Inhibitor Design : The methyl group in 1-methyl-... serves as a critical aryl group in symmetric PD-L1 inhibitors, with modifications to the tail group (e.g., bridged cyclic rings) enhancing solubility without compromising affinity .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine (CAS No. 87673-88-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- Chemical Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- IUPAC Name : 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- Appearance : White to brown solid
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antiproliferative and antimicrobial properties.
Antiproliferative Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that amidino-substituted derivatives demonstrate strong activity against colon carcinoma with IC values in the sub-micromolar range (e.g., 0.4 μM) .
- A study evaluated the activity against several human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460). The results indicated that certain derivatives exhibited selective inhibition of cell proliferation .
| Compound | Cell Line | IC Value (μM) |
|---|---|---|
| Compound 10 | LN-229 (glioblastoma) | 0.4 |
| Compound 14 | Capan-1 (pancreatic adenocarcinoma) | 0.7 |
| Compound 16 | NCI-H460 (lung carcinoma) | 11.9 |
Antimicrobial Activity
While most tested compounds lacked antibacterial properties, some derivatives showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This suggests that modifications in the structure can influence antimicrobial efficacy.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Study on Antiproliferative Effects :
- Antimicrobial Testing :
- Mechanistic Insights :
Q & A
Q. Yield Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining 80–100°C minimizes side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity .
How can the stereochemistry and structural conformation of this compound be validated?
Q. Basic Analytical Workflow
- NMR spectroscopy : H and C NMR confirm the fused bicyclic structure and methyl group position .
- X-ray crystallography : Resolves the tetrahydro ring conformation and spatial arrangement of substituents .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (167.17 g/mol) and fragmentation patterns .
Q. Key Parameters :
| Technique | Target Data | Example Values |
|---|---|---|
| H NMR | Methyl singlet | δ 2.5–3.0 ppm |
| X-ray | Dihedral angles | 120–130° (imidazole-pyridine) |
What biological targets are associated with this compound, and how are they identified?
Basic Target Identification
The compound interacts with:
Q. Validation Methods :
- Surface plasmon resonance (SPR) : Measures binding affinity (K values).
- Cellular assays : Luciferase reporter systems quantify PD-L1 inhibition .
How can reaction conditions be optimized to avoid side products during synthesis?
Q. Advanced Methodological Considerations
- Byproduct analysis : LC-MS identifies impurities like over-alkylated derivatives .
- pH control : Neutral to slightly acidic conditions (pH 5–6) prevent decomposition .
- Catalyst screening : Pd(OAc) reduces unwanted dimerization .
What strategies improve solubility and stability for in vitro assays?
Q. Formulation Challenges
- Salt formation : Dihydrochloride salts enhance aqueous solubility .
- Co-solvents : Use DMSO (<10%) or cyclodextrin complexes .
- Storage : -20°C in inert atmosphere (N) prevents oxidation .
How is target engagement validated in cellular models?
Q. Advanced Mechanistic Studies
- Competitive binding assays : Fluorescent probes (e.g., FITC-labeled PD-L1) quantify displacement .
- CRISPR knockouts : Confirms specificity by abolishing activity in target-deficient cells .
- Pharmacodynamic markers : Phosphorylation status of downstream kinases (e.g., ERK1/2) .
What structural modifications enhance bioactivity in SAR studies?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent effects :
- Stereochemical tuning : (S)-enantiomers show higher affinity for neurotransmitter receptors .
How are contradictions in reported bioactivity resolved?
Q. Data Discrepancy Analysis
- Assay variability : Compare IC values across orthogonal platforms (e.g., biochemical vs. cellular assays) .
- Metabolic stability : Liver microsome assays identify species-specific degradation .
- Epistatic analysis : Genetic screens reveal off-target effects in complex pathways .
What assays quantify PD-L1 inhibition efficacy?
Q. Advanced Therapeutic Applications
- Co-culture assays : Measures T-cell activation in presence of PD-L1-expressing cancer cells .
- Flow cytometry : Detects PD-L1 surface expression post-treatment.
- In vivo models : Syngeneic mouse tumors assess tumor growth inhibition .
How are bioconjugation strategies employed for targeted delivery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
